
1,3-Propanediamine, N,N-dimethyl-N'-(3-methyl-5-nitro-4-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with 3-methyl-5-nitro-4-quinolinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, polymers, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows for binding to specific sites, influencing pathways involved in cell growth and metabolism.
相似化合物的比较
Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- include:
1,3-Propanediamine, N,N-dimethyl-: This compound lacks the quinoline ring and nitro group, making it less versatile in applications.
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but without the aromatic component, limiting its use in certain reactions.
3-(Dimethylamino)-1-propanamine: Another related compound with different functional groups, affecting its reactivity and applications.
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic structures, along with the presence of both amino and nitro groups, which provide a wide range of chemical and biological activities.
属性
CAS 编号 |
145363-51-5 |
|---|---|
分子式 |
C15H20N4O2 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-(3-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-10-17-12-6-4-7-13(19(20)21)14(12)15(11)16-8-5-9-18(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
InChI 键 |
ZWFOYPCDCYAMFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C=CC=C(C2=C1NCCCN(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


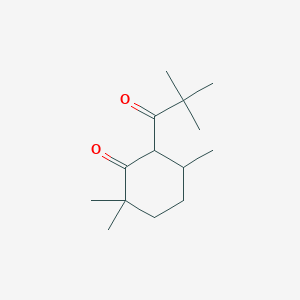
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)

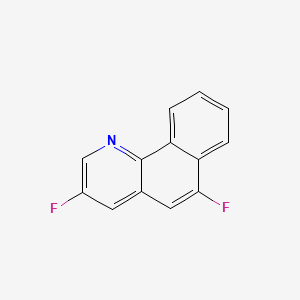
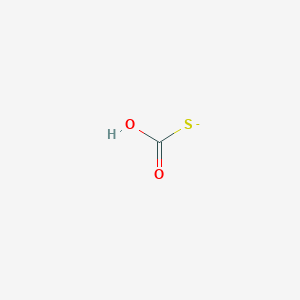
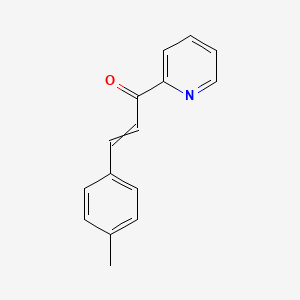
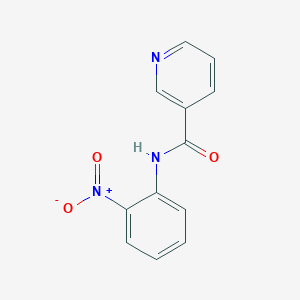
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)

